molecular formula C14H14N2O6 B1532178 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1221723-94-9

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No. B1532178
M. Wt: 306.27 g/mol
InChI Key: WVVUOEBXRJPTLL-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1221723-94-9, is a chemical with the molecular formula C14H14N2O6 and a molecular weight of 306.27 . It has an IUPAC name of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,15,17H,5-6H2,1H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.27 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of structurally related pyrazole and benzoic acid derivatives. For example, studies have developed methodologies for the synthesis of p-aminobenzoic acid diamides and other derivatives through reactions involving similar structural motifs (Agekyan & Mkryan, 2015). These synthetic approaches are crucial for exploring the potential applications of these compounds in various fields, including material science and pharmaceuticals.

Biotransformation and Metabolic Studies

Biotransformation studies, such as those conducted with gallic acid derivatives by microbial cultures, offer insights into the metabolic pathways and potential bioactive metabolites of related compounds (Hsu et al., 2007). These studies are foundational for understanding the environmental fate of these chemicals and their interactions with biological systems.

Nonlinear Optical Properties

Research into the nonlinear optical properties of related pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been conducted to explore their potential applications in photonic devices and materials science (Tamer et al., 2015). These studies contribute to the development of novel materials with specific optical properties for technology applications.

Antimicrobial Activities

The synthesis and evaluation of novel derivatives, such as vanillic acid hybrid derivatives, for antimicrobial activity highlight the potential of related compounds in developing new antibacterial agents (Satpute, Gangan, & Shastri, 2019). These findings are significant for addressing the growing concern of antibiotic resistance and the need for new antimicrobials.

Molecular Interactions and Binding Studies

Investigations into the interactions of related compounds with DNA, such as Ru(II) complexes with hydroxy-benzoic acid derivatives, provide valuable insights into the molecular mechanisms of action of potential therapeutic agents (Chitrapriya et al., 2011). Understanding these interactions is crucial for drug design and the development of novel therapeutic strategies.

properties

IUPAC Name

3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVUOEBXRJPTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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